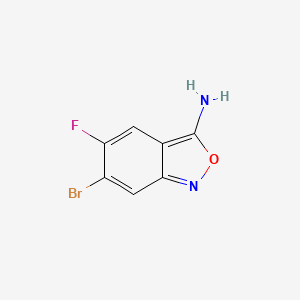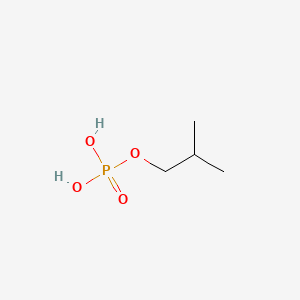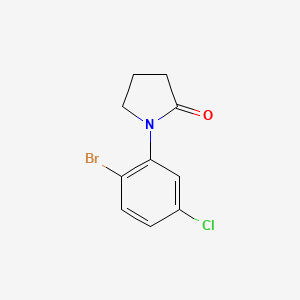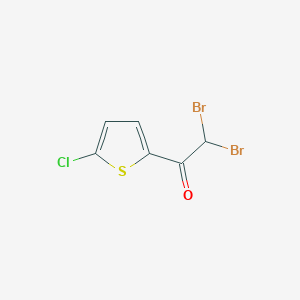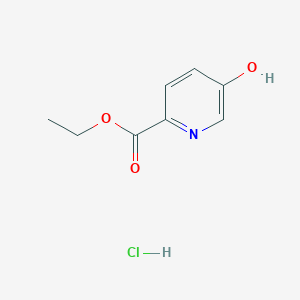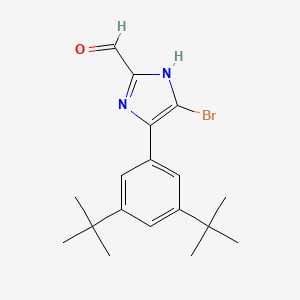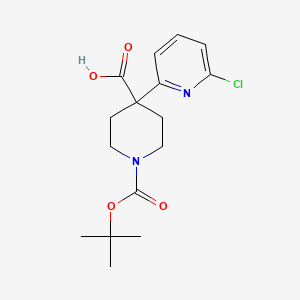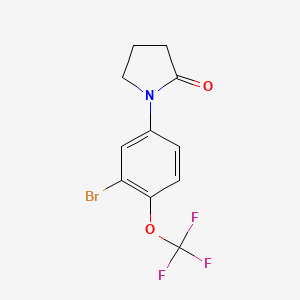
1-(3-Bromo-4-(trifluoromethoxy)phenyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-Bromo-4-(trifluoromethoxy)phenyl]-2-pyrrolidinone is a synthetic organic compound characterized by the presence of a bromine atom, a trifluoromethoxy group, and a pyrrolidinone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-Bromo-4-(trifluoromethoxy)phenyl]-2-pyrrolidinone typically involves the reaction of 3-bromo-4-(trifluoromethoxy)aniline with a suitable pyrrolidinone derivative under controlled conditions. One common method involves the use of lithium diisopropylamide (LIDA) at low temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 1-[3-Bromo-4-(trifluoromethoxy)phenyl]-2-pyrrolidinone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, depending on the reagents and conditions used.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride (NaH) and alkyl halides.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Aplicaciones Científicas De Investigación
1-[3-Bromo-4-(trifluoromethoxy)phenyl]-2-pyrrolidinone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-[3-Bromo-4-(trifluoromethoxy)phenyl]-2-pyrrolidinone involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethoxy groups can influence the compound’s reactivity and binding affinity to target molecules. These interactions can modulate biological processes, making the compound useful in various research applications .
Comparación Con Compuestos Similares
- 1-Bromo-4-(trifluoromethoxy)benzene
- 1-Bromo-3-(trifluoromethoxy)benzene
- 4-Bromo-α,α,α-trifluorotoluene
Comparison: 1-[3-Bromo-4-(trifluoromethoxy)phenyl]-2-pyrrolidinone is unique due to the presence of the pyrrolidinone ring, which distinguishes it from other similar compounds.
Propiedades
Fórmula molecular |
C11H9BrF3NO2 |
|---|---|
Peso molecular |
324.09 g/mol |
Nombre IUPAC |
1-[3-bromo-4-(trifluoromethoxy)phenyl]pyrrolidin-2-one |
InChI |
InChI=1S/C11H9BrF3NO2/c12-8-6-7(16-5-1-2-10(16)17)3-4-9(8)18-11(13,14)15/h3-4,6H,1-2,5H2 |
Clave InChI |
ZYHXSFSOWUFODW-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1)C2=CC(=C(C=C2)OC(F)(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Chloro-4-[4-(4-methyl-1-piperazinyl)-1-piperidyl]aniline](/img/structure/B13693411.png)
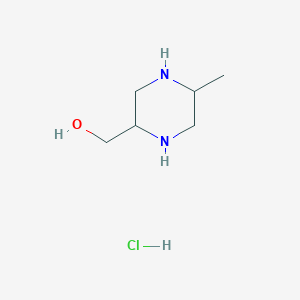
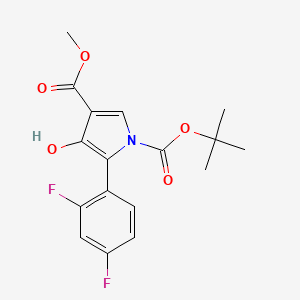


![2-Amino-8-fluoro-5,6-dihydrobenzo[h]quinazoline](/img/structure/B13693426.png)
